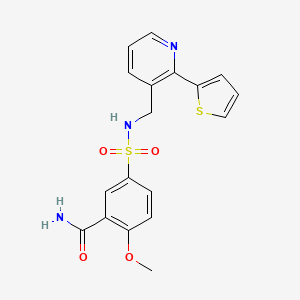

2-methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-5-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-15-7-6-13(10-14(15)18(19)22)27(23,24)21-11-12-4-2-8-20-17(12)16-5-3-9-26-16/h2-10,21H,11H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUMQYPWOCCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-5-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a methoxy group, a sulfamoyl group, and a thiophenyl-pyridinyl moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The compound's structure is illustrated below:

| Component | Structure |

|---|---|

| Benzamide Core | Benzamide Core |

| Methoxy Group | -OCH₃ |

| Sulfamoyl Group | -SO₂NH₂ |

| Thiophenyl-Pyridinyl Moiety | -C₅H₄N (Pyridine) + C₄H₃S (Thiophene) |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially acting as an inhibitor for certain enzymes such as carbonic anhydrase and sulfonamide-sensitive enzymes.

- Receptor Modulation : The presence of the thiophenyl-pyridinyl moiety suggests potential activity as a modulator for receptors involved in neurotransmission and inflammation.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, possibly through disruption of bacterial cell wall synthesis.

Biological Activity Data

Recent studies have provided insights into the biological activities associated with this compound. Below are summarized findings from relevant research:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it had significant inhibitory effects on E. coli and S. aureus, suggesting its potential as an antimicrobial agent.

Case Study 2: Antiproliferative Effects

In vitro assays demonstrated that the compound exhibited notable antiproliferative activity against cancer cell lines, particularly MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis, highlighting its potential in cancer therapy.

Comparison with Similar Compounds

Thiophene vs. Thiazolo Heterocycles

The target compound’s thiophene-pyridine system contrasts with 863595-16-8’s thiazolo-pyridine motif. This may enhance binding to enzymes like kinases or cytochrome P450 isoforms but reduce metabolic stability .

Sulfonamide Linker Modifications

Replacing the thiophene sulfonamide (target compound) with methanesulfonamide (912624-95-4) removes the aromatic thiophene’s electron-rich environment, likely altering interactions with hydrophobic binding pockets. Methanesulfonamide’s smaller size may improve membrane permeability but reduce target specificity.

Solubility-Enhancing Groups

This modification is common in CNS-targeting drugs but may increase off-target receptor binding (e.g., serotonin receptors) .

Hydrogen-Bonding Motifs

Compound 878065-05-5’s hydroxyamino-oxoethyl thio group offers hydrogen-bond donor/acceptor sites absent in the target compound. This could enhance binding to metalloenzymes (e.g., matrix metalloproteinases) but increase susceptibility to oxidative degradation.

Research Implications and Limitations

While structural comparisons provide insights, experimental data (e.g., IC₅₀, logP, metabolic stability) are critical for validating hypotheses. For instance:

- Crystallographic Data : SHELX-refined structures could clarify bond angles and intermolecular interactions critical for activity .

- SAR Studies : Systematic substitution of the pyridine or thiophene rings (as seen in 863558-54-7 and 912624-95-4) would quantify the impact of specific groups on potency.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.